molecular formula C25H24Cl6N4 B12557415 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole CAS No. 184677-93-8

3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole

Cat. No.: B12557415
CAS No.: 184677-93-8
M. Wt: 593.2 g/mol
InChI Key: YLHZKYMVSZSVBD-UHFFFAOYSA-N
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Description

3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole is a carbazole-triazine hybrid compound characterized by:

  • Core structure: A carbazole moiety (9H-carbazole) substituted at the 3-position with a triazine ring bearing two trichloromethyl (–CCl₃) groups.
  • Alkyl chain: A linear octyl (–C₈H₁₇) group at the 9-position of the carbazole, enhancing solubility and reducing aggregation in organic solvents .
  • Electron-withdrawing substituents: The trichloromethyl groups on the triazine ring impart strong electron-deficient properties, influencing photophysical and electronic behavior.

The octyl chain is likely introduced prior to triazine functionalization.

Properties

CAS No.

184677-93-8

Molecular Formula

C25H24Cl6N4

Molecular Weight

593.2 g/mol

IUPAC Name

3-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octylcarbazole

InChI

InChI=1S/C25H24Cl6N4/c1-2-3-4-5-6-9-14-35-19-11-8-7-10-17(19)18-15-16(12-13-20(18)35)21-32-22(24(26,27)28)34-23(33-21)25(29,30)31/h7-8,10-13,15H,2-6,9,14H2,1H3

InChI Key

YLHZKYMVSZSVBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

The synthesis of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazine ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of trichloromethyl groups: The trichloromethyl groups are introduced through chlorination reactions using reagents such as trichloromethyl chloroformate.

    Attachment of the carbazole moiety: The carbazole moiety is attached to the triazine ring via nucleophilic substitution reactions.

    Addition of the octyl chain: The octyl chain is introduced through alkylation reactions using octyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole involves the absorption of light energy, leading to the generation of reactive intermediates. Upon exposure to UV or visible light, the compound undergoes photolysis, resulting in the cleavage of the trichloromethyl groups and the formation of free radicals. These radicals can initiate polymerization reactions or interact with molecular targets in biological systems, leading to various effects such as cell death or material curing .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs lie in the triazine substituents and carbazole alkylation:

Compound Name Triazine Substituents Carbazole Substituent Molecular Weight (g/mol) Key Properties/Applications
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole (Target) –CCl₃, –CCl₃ –C₈H₁₇ ~580 (estimated) High electron affinity; OLED/OFET applications (inferred)
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole –Cl, –Cl –H 308.11 Blue fluorescence (solution/solid)
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole –Ph, –Ph –H 474.56 High thermal stability; host in OLEDs
9-(4-(4,6-Diphenyl-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole –Ph, –Ph; methylphenyl –CH₃, –CH₃ 516.63 FL = 435 nm (toluene); dopant material
3-(Dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyltriazin-2-yl)phenyl)-9H-carbazole –Ph, –Ph; dibenzothiophene –Ph ~650 (estimated) Enhanced charge transport; OLED emitters

Photophysical and Electronic Properties

  • Fluorescence :

    • Dichloro-triazine derivatives exhibit strong blue fluorescence due to rigid planar structures .
    • Trichloromethyl groups in the target compound may quench fluorescence but enhance electron transport, making it suitable for charge-transport layers rather than emissive layers.
    • Diphenyl-triazine analogs (e.g., CAS 1345202-08-5) show red-shifted emission (e.g., 435 nm) due to extended conjugation and reduced excited-state energy .
  • Electrochemical Properties : – Trichloromethyl groups lower the LUMO (electron-deficient triazine), improving electron injection/transport in organic electronics . – Diphenyl-triazine derivatives balance electron affinity with hole-transport capabilities from carbazole, enabling bipolar charge transport .

Biological Activity

3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole is a compound that has garnered attention for its potential biological activities. This article will explore its biological properties, including antitumor, antimicrobial, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a carbazole moiety linked to a triazine ring with trichloromethyl substituents. The molecular formula is C15H16Cl6N4C_{15}H_{16}Cl_6N_4, and it is known for its stability and reactivity due to the presence of multiple chlorine atoms.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole exhibit significant antitumor properties. For instance, derivatives of carbazole have shown selective cytotoxicity against melanoma cells. One study demonstrated that a related carbazole derivative induced apoptosis in melanoma cells through the activation of the p53 pathway, which is crucial for tumor suppression .

Table 1: Antitumor Activity of Carbazole Derivatives

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
ECCAMelanoma5.9p53 Activation
Compound AA549 Lung Cancer25.7Caspase Activation
Compound BC6 Glioma10.0Topoisomerase II Inhibition

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. Research has shown that the introduction of specific functional groups can enhance antibacterial and antifungal activities. For example, N-substituted carbazoles demonstrated significant efficacy against various strains of bacteria and fungi.

Table 2: Antimicrobial Activity of N-Substituted Carbazoles

Compound NameTarget OrganismMIC (µg/mL)Activity Type
Compound CStaphylococcus aureus1Antibacterial
Compound DCandida albicans2Antifungal
Compound EEscherichia coli8Antibacterial

Neuroprotective Effects

Neuroprotective properties have also been attributed to certain carbazole derivatives. Studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage. For instance, one research highlighted the neuroprotective effect of a specific N-alkylcarbazole derivative at low concentrations, suggesting potential applications in neurodegenerative diseases .

Table 3: Neuroprotective Activity of Carbazole Derivatives

Compound NameCell Line TestedConcentration (µM)Effect
Compound FHT22 Neuronal Cells3Significant Protection
Compound GSH-SY5Y Cells10Moderate Protection

Case Studies

  • Melanoma Treatment : A study evaluated the effects of ECCA on melanoma cell lines with varying BRAF mutations. The results showed that ECCA selectively inhibited tumor growth while sparing normal melanocytes, indicating its potential as a targeted therapy for melanoma .
  • Antibacterial Efficacy : Research on N-substituted carbazoles revealed that certain modifications enhanced their activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their promise in combating antibiotic resistance .

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